REACTION_CXSMILES
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Br[C:2]1[C:3]([CH3:14])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](C(O)=O)=[CH:5]2.[N:15]1C2C(=CC=CC=2)C=C[CH:16]=1>>[CH3:14][C:3]1[C:2]([C:16]#[N:15])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2
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Name
|
|
Quantity
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4.71 g
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Type
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reactant
|
Smiles
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BrC=1C(=C2C=C(NC2=CC1)C(=O)O)C
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Name
|
cuprous cyanide
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Quantity
|
5.03 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC2=CC=CC=C12
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Control Type
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UNSPECIFIED
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Setpoint
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230 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled down to ambient temperature
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Type
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ADDITION
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Details
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poured
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Type
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EXTRACTION
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Details
|
the mixture subsequently extracted 3 times with ether
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Type
|
WASH
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Details
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The combined organic phases were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
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Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (silicagel, eluent: gradient of n-heptane/ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C=CNC2=CC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |